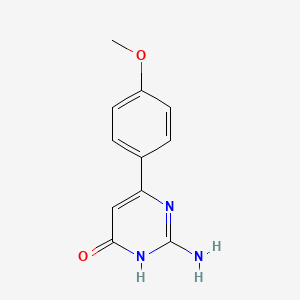
2-氨基-6-(4-甲氧基苯基)嘧啶-4-醇
描述
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol: is a heterocyclic aromatic organic compound belonging to the pyrimidine family. Pyrimidines are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and antifungal activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
科学研究应用
Chemistry: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications. Its anti-inflammatory and antimicrobial activities are of particular interest in the development of new medications .
Industry: In the industrial sector, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
作用机制
Target of Action
It is a specialty product used for proteomics research .
Mode of Action
Related compounds have shown to exhibit substantial antiviral activity .
Biochemical Pathways
Related compounds have been shown to influence the phosphorylation of nfκb sub-unit p65, while abrogating the total iκb signal .
Result of Action
Related compounds have shown to induce the release of pro-inflammatory cytokines from naïve primary human monocytes .
生化分析
Biochemical Properties
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and proteins. It has been observed to interact with enzymes such as inducible nitric oxide synthase and proteins involved in inflammatory responses, including tumor necrosis factor-α and nuclear factor κB . These interactions are crucial as they help in modulating inflammatory pathways and reducing the production of pro-inflammatory mediators.
Cellular Effects
The effects of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the expression of inflammatory mediators like prostaglandin E2 and leukotrienes in immune cells . This inhibition leads to a reduction in inflammation and promotes cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of enzymes such as inducible nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation . Additionally, it modulates gene expression by inhibiting the activity of nuclear factor κB, a transcription factor involved in the expression of various inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory pathways, although the extent of inhibition may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol vary with different dosages in animal models. At low doses, it effectively inhibits inflammatory responses without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects.
Metabolic Pathways
2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that can sequester it in specific compartments .
Subcellular Localization
The subcellular localization of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions. One common method includes the reaction of 4-methoxybenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium ethoxide . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .
化学反应分析
Types of Reactions: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or acylated pyrimidine derivatives.
相似化合物的比较
2-Amino-4-(4-methoxyphenyl)pyrimidine: Similar structure but lacks the hydroxyl group at the 4-position.
2-Amino-6-(4-chlorophenyl)pyrimidin-4-ol: Similar structure with a chlorine substituent instead of a methoxy group.
2-Amino-6-(4-hydroxyphenyl)pyrimidin-4-ol: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol is unique due to the presence of both an amino group and a methoxy-substituted phenyl ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
属性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOPLLLMLLDEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



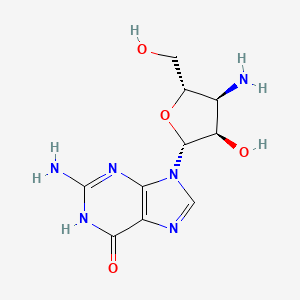
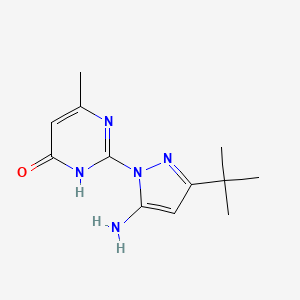
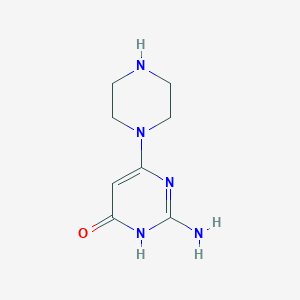

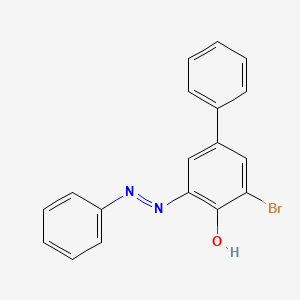
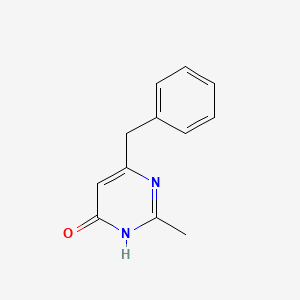
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)
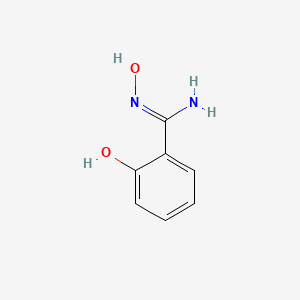
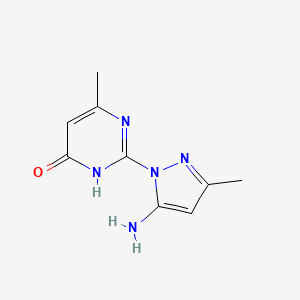
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)
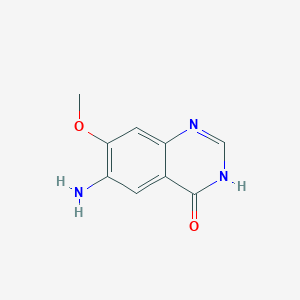
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
